N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Overview
Description
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group. The piperazine ring is then incorporated, and the sulfonyl group is added through sulfonylation reactions. The final step involves the methoxylation of the benzamide. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms, depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O6S/c1-35-22-7-2-17(26(32)29-21-14-24-23(36-16-37-24)12-18(21)15-28)13-25(22)38(33,34)31-10-8-30(9-11-31)20-5-3-19(27)4-6-20/h2-7,12-14H,8-11,16H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJFBVACFCUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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